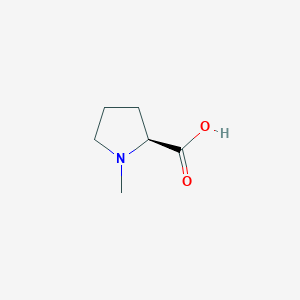

N-Methyl-L-proline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hygrisäure kann durch Methylierung von L-Prolin synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von L-Prolin mit Methyliodid in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Hygrisäure beinhaltet häufig die Extraktion aus natürlichen Quellen wie Zitrusfrüchten und Bergamottensaft. Der Extraktionsprozess umfasst Schritte wie Entsaftung, Filtration und Reinigung unter Verwendung von Techniken wie Chromatographie . Diese Methode stellt sicher, dass die Verbindung in hoher Reinheit für verschiedene Anwendungen gewonnen wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hygrisäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Hygrisäure kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Es kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Die Methylgruppe in Hygrisäure kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung verschiedener substituierter Prolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Hygrisäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht für seine Rolle in Stoffwechselwegen und Enzyminteraktionen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese.

Industrie: Wird bei der Herstellung von Aromastoffen und als Zwischenprodukt in der chemischen Produktion verwendet

5. Wirkmechanismus

Hygrisäure übt seine Wirkungen aus, indem es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert. Es ist bekannt, als strukturelles Analogon von Prolin zu wirken und die Aktivität von Enzymen zu beeinflussen, die Prolin als Substrat verwenden . Diese Interaktion kann verschiedene biochemische Prozesse beeinflussen, darunter die Proteinsynthese und Stoffwechselprozesse.

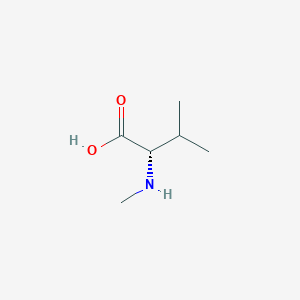

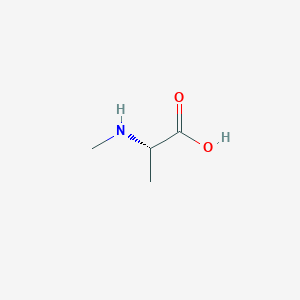

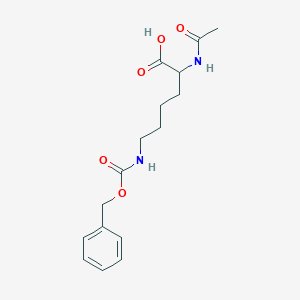

Ähnliche Verbindungen:

Prolin: Eine natürlich vorkommende Aminosäure mit ähnlichen strukturellen Merkmalen.

N-Methyl-D-prolin: Ein Isomer der Hygrisäure mit unterschiedlicher Stereochemie.

L-Prolin: Die Stammverbindung, von der Hygrisäure abgeleitet ist.

Einzigartigkeit: Hygrisäure ist aufgrund seiner methylierten Prolinstruktur einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Methylierung erhöht ihre Stabilität und verändert ihre Reaktivität im Vergleich zu anderen Prolin-Derivaten .

Wirkmechanismus

Hygric acid exerts its effects by interacting with specific molecular targets and pathways. It is known to act as a structural analogue of proline, influencing the activity of enzymes that utilize proline as a substrate . This interaction can affect various biochemical pathways, including protein synthesis and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Proline: A naturally occurring amino acid with similar structural features.

N-Methyl-D-proline: An isomer of hygric acid with different stereochemistry.

L-Proline: The parent compound from which hygric acid is derived.

Uniqueness: Hygric acid is unique due to its methylated proline structure, which imparts distinct chemical and biological properties. This methylation enhances its stability and alters its reactivity compared to other proline derivatives .

Eigenschaften

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349191 | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-11-6 | |

| Record name | N-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

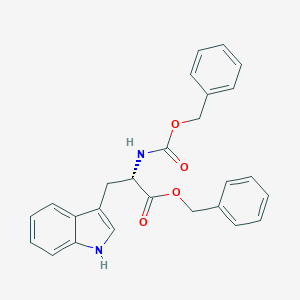

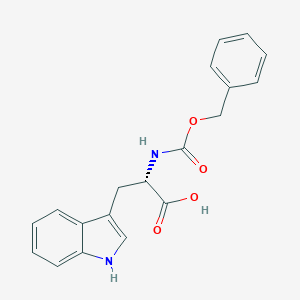

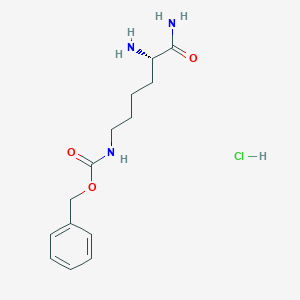

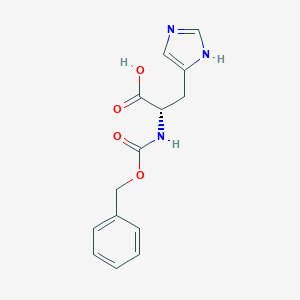

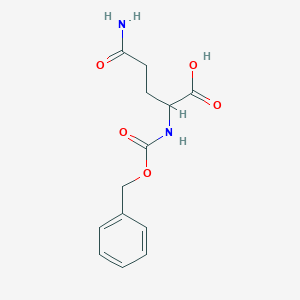

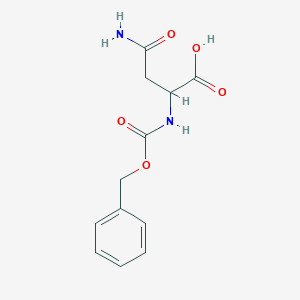

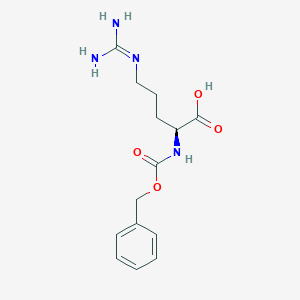

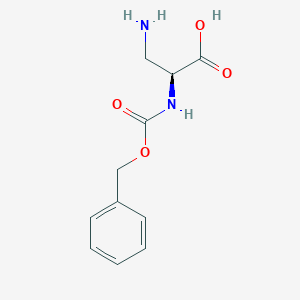

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.